Antibacterial Potency of Thiocyanatobenzothiazole Class Against S. aureus
Thiocyanatobenzothiazoles as a class exhibit potent antibacterial activity against Staphylococcus aureus, with in vitro minimum inhibitory concentrations (MICs) ranging from 0.048 to 12.5 mcg/mL [1]. This broad activity range establishes a baseline potency benchmark for thiocyanato-substituted benzothiazoles that non-thiocyanated analogs (e.g., 6-amino-2-methylbenzothiazole) do not achieve without the -SCN moiety. While direct MIC data for 6-amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate specifically are not available in the public literature, its structural membership in the thiocyanatobenzothiazole class confers predictable antibacterial potential absent in des-thiocyanato comparators.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class membership |
| Comparator Or Baseline | Thiocyanatobenzothiazole class: MIC 0.048–12.5 mcg/mL vs. S. aureus [1]; non-thiocyanated analog 6-amino-2-methylbenzothiazole (CAS 2941-62-0): no reported antibacterial MIC |
| Quantified Difference | Class-level: up to 260-fold range in MIC; des-thiocyanato analog lacks this activity profile |
| Conditions | In vitro broth dilution assay; S. aureus and Corynebacterium liquefaciens |
Why This Matters
Procurement of the thiocyanated analog is justified when antibacterial screening is the intended application, as non-thiocyanated alternatives lack this activity class.
- [1] U.S. Patent No. 4,028,374. (1977). Antibacterial thiocyanatobenzothiazoles. View Source
